molecular formula C15H20N2O2 B051427 Cyclo(L-leucyl-L-phenylalanyl) CAS No. 7280-77-5

Cyclo(L-leucyl-L-phenylalanyl)

Cat. No. B051427
CAS RN: 7280-77-5
M. Wt: 260.33 g/mol
InChI Key: QPDMOMIYLJMOQJ-STQMWFEESA-N
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Description

Synthesis Analysis

Cyclic peptides like Cyclo(L-leucyl-L-phenylalanyl) are synthesized through various methods, including standard peptide chemistry. The efficiency of cyclization and the characterization of products and intermediates are crucial steps in the synthesis process, ensuring the correct formation of the cyclic structure (Xu Shi-hai, 2010).

Molecular Structure Analysis

The molecular structure of Cyclo(L-leucyl-L-phenylalanyl) and similar cyclic dipeptides has been extensively analyzed through methods such as X-ray crystallography and NMR spectroscopy. These analyses reveal the conformational preferences of the cyclic dipeptide rings, including specific hydrogen bonding patterns and the impact of side chains on the overall structure (C. Barnes et al., 1990).

Chemical Reactions and Properties

Cyclo(L-leucyl-L-phenylalanyl) participates in various chemical reactions, highlighting its reactivity and functional group transformations. The cyclic structure influences its chemical behavior, making it an interesting subject for studying peptide chemistry and peptide-based catalysis (A. Mori et al., 1989).

Physical Properties Analysis

The physical properties of Cyclo(L-leucyl-L-phenylalanyl), such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The diketopiperazine ring confers a rigid backbone, affecting its physical state and interaction with solvents (Zhiguo Xie et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, potential for forming complexes with metal ions, and ability to undergo specific chemical transformations, are pivotal for understanding the applications of Cyclo(L-leucyl-L-phenylalanyl) in various fields, including material science and biochemistry. Its ability to form complexes with metal ions, for instance, highlights its potential in catalysis and material applications (E. Ozeki et al., 2009).

Scientific Research Applications

  • Structural and Conformational Analysis : Barnes et al. (1990) studied the structure and conformations of cycloisomeric hexapeptides, including cyclo(L-Leucyl-L-phenylalanyl-glycyl-D-phenylalanyl-L-leucyl-glycyl-) trihydrate. They observed two independent conformers (molecules A and B) in each peptide, with notable conformational differences and extensive hydrogen bonding. The crystal structures of these peptides consist of parallel bands of hydrophobic side chains and polar peptide regions, with well-delimited solvent channels formed by water molecules (Barnes, Hossain, Fidelis, & van der Helm, 1990).

  • Biological Activities in Plants : Kimura et al. (1996) identified cyclo-(L-tryptophyl-L-phenylalanyl) from Penicillium sp. and found it acts as a plant growth regulator. This compound and its components exhibited different biological activities against various plants, indicating the activities result from the intact compound and not its degradation products (Kimura, Tani, Kojima, Sotoma, Okada, & Shimada, 1996).

  • Inhibition of DNA Topoisomerase I : Rhee (2002) reported that cyclo(L-prolyl-L-phenylalanyl) isolated from Streptomyces sp. AMLK-335 inhibits DNA topoisomerase I activity, suggesting potential applications in medicinal chemistry as a novel inhibitor of topoisomerase I (Rhee, 2002).

  • Conformational Studies for Medicinal Applications : Vičar et al. (1982) conducted conformational studies on diastereoisomeric cyclo(alanyl-phenylalanyl) to obtain valuable information for potential medicinal applications. These studies help in understanding the structure-activity relationships of these compounds (Vičar, Bláha, Piriou, Juy, Lam-Thanh, & Fermandjian, 1982).

  • Applications in Biofilm Formation and Virulence Inhibition : Gowrishankar et al. (2016) focused on cyclo(l-leucyl-l-prolyl), a cyclic dipeptide, for its antivirulence efficacy against Listeria monocytogenes, a predominant foodborne pathogen. Their study highlights the potential of cyclic dipeptides in controlling infections associated with this pathogen (Gowrishankar, Sivaranjani, Kamaladevi, Ravi, Balamurugan, & Karutha Pandian, 2016).

  • Synergistic Antimicrobial Effects and Anti-Mutagenic Properties : Rhee (2004) studied the combined effects of various cyclic dipeptides, including cyclo(L-leucyl-L-prolyl), on the growth of pathogenic microorganisms. They found synergistic antimicrobial effects and also observed anti-mutagenic properties in Salmonella strains (Rhee, 2004).

Safety And Hazards

As per the available safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDMOMIYLJMOQJ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993602
Record name 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(L-leucyl-L-phenylalanyl)

CAS RN

7280-77-5
Record name Cyclo(L-Phe-L-Leu)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7280-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(leucyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
T Shiba, H Uratani, I Kubota… - … : Original Research on …, 1981 - Wiley Online Library
A conformation of a diketopiperazine, cyclo(L‐leucyl‐L‐tryptophyl), was determined by nmr and x‐ray analysis. The receptor for this bitter diketopiperazine neither recognizes chirality …
Number of citations: 11 onlinelibrary.wiley.com
MJ Cryle, SG Bell, I Schlichting - Biochemistry, 2010 - ACS Publications
Cytochrome P450 CypX (CYP134A1), isolated from Bacillus subtilis, has previously been implicated in the three-step oxidative transformation of the diketopiperazine cyclo-l-leucyl-l-…
Number of citations: 88 pubs.acs.org
J Szafranek, Z Palacz, Z Grzonka - Organic Mass Spectrometry, 1976 - Wiley Online Library
The mass spectra of cyclo‐(Gly‐Leu), cyclo‐(Gly‐Tyr), cyclo‐(Ala‐Tyr), cyclo‐(Leu‐Tyr), cyclo‐(Val‐Phe) and cyclo‐(Leu‐Phe) are presented. The use of high resolution mass …
Number of citations: 15 onlinelibrary.wiley.com
A Galal-Khallaf, A Shetaia, SAM Khalifa, X Zou… - 2022 - researchsquare.com
Obesity is a serious global problem that is considered a great pandemic. It was related to many non-communicable diseases, including type 2 diabetes mellitus (T2DM). Crab (Crustacea…
Number of citations: 2 www.researchsquare.com
LC Lopez, ED Morgan - Journal of chemical ecology, 1997 - Springer
The venom gland of workers of Pachycondyla (= Neoponera) apicalis (Hymenoptera: Formicidae) contains the bitter-tasting cyclic dipeptide of leucine and phenylalanine [cyclo-leu-phe …
Number of citations: 23 link.springer.com
K Takahashi, F Kabashima, F Tsuchiya - Journal of bioscience and …, 2016 - Elsevier
Japanese sake is a traditional alcoholic beverage composed of a wide variety of metabolites, which give it many types of tastes and flavors. Previously, we have reported that medium-…
Number of citations: 25 www.sciencedirect.com
R Chandra, R Singh - Biochemical Engineering Journal, 2012 - Elsevier
This study deals with the decolourisation and detoxification of rayon grade pulp paper mill effluent by mixed culture of three bacterial strains having ligninolytic enzyme activity. These …
Number of citations: 152 www.sciencedirect.com
C Díaz-Cárdenas, LY Rojas, S Fiorentino, MP Cala… - Molecules, 2020 - mdpi.com
Previous studies revealed the potential of Labrenzia aggregata USBA 371 to produce cytotoxic metabolites. This study explores its metabolic diversity and compounds involved in its …
Number of citations: 3 www.mdpi.com
O Palardy, C Behnke, LML Laurens - Energy & Fuels, 2017 - ACS Publications
Even though hydrothermal liquefaction (HTL) is a promising route to produce crude oils (referred to as “green crude”), the molecular composition of the nitrogen fraction of such green …
Number of citations: 19 pubs.acs.org
Y Xu, K Liu, Y Hu, Y Dong, L Yao - Fuel, 2020 - Elsevier
The development of liquid bioenergy bio-oil from microalgae has recently attracted much attention, while most of them focused on single feedstock. In this work, super/subcritical …
Number of citations: 17 www.sciencedirect.com

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